molecular formula C28H30N6O3 B607699 GNE-886

GNE-886

Katalognummer: B607699
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GNE-886 involves the identification of a pyrrolopyridone chemical lead through screening of an internal medicinal chemistry collection. Subsequent structure-based drug design led to the development of this compound . Detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, purification, and characterization.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Reaktionstypen: GNE-886 geht hauptsächlich Bindungsinteraktionen mit Bromodomeinen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Sein Design konzentriert sich auf hohe Affinität und Selektivität für das CECR2-Bromodomein .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound kann übliche organische Reagenzien und Bedingungen umfassen, die in der medizinischen Chemie verwendet werden, wie z. B. Lösungsmittel, Katalysatoren und Schutzgruppen. Spezifische Details sind proprietär.

Hauptprodukte, die gebildet werden: Das Hauptprodukt von Interesse ist this compound selbst, das so konzipiert ist, dass es das CECR2-Bromodomein effektiv hemmt.

Wissenschaftliche Forschungsanwendungen

Cancer Research

GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .

Epigenetic Studies

As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.

Target Validation

This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.

Case Studies

Study Focus Findings
Nature Communications (2019)Role of bromodomains in cancerIdentified vulnerabilities in breast cancer cell lines when treated with this compound under glucose deprivation conditions .
BioRxiv (2020)Metastatic breast cancerDemonstrated that this compound reduces metastatic potential by inhibiting key cytokines in mouse models .
Advanced Photon Source (2017)In vitro tool compound validationConfirmed this compound’s selectivity for CECR2 and its effectiveness in epigenetic research applications .

Mechanistic Insights

This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .

Wirkmechanismus

GNE-886 exerts its effects by selectively binding to the CECR2 bromodomain, inhibiting its interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression and chromatin structure, providing insights into the biological roles of bromodomains.

Biologische Aktivität

GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.

This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .

Table 1: Summary of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
K562 (Leukemia)<10Induces apoptosis
MDA-MB-231 (Breast)<20Disrupts cell cycle progression
A375 (Melanoma)<15Alters gene expression

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .

Case Study 1: Leukemia Treatment

A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .

Case Study 2: Solid Tumors

In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .

Comparative Analysis with Other Bromodomain Inhibitors

This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:

Table 2: Comparative Analysis of Bromodomain Inhibitors

Compound NameTarget BromodomainIC50 (nM)Selectivity
This compoundCECR2<10High
I-BET762BET bromodomainsLow nanomolarModerate
BI-9564BRD980Low
GSK8814ATAD210Moderate

Eigenschaften

IUPAC Name

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRTFGYQVXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-886
Reactant of Route 2
Reactant of Route 2
GNE-886
Reactant of Route 3
Reactant of Route 3
GNE-886
Reactant of Route 4
Reactant of Route 4
GNE-886
Reactant of Route 5
Reactant of Route 5
GNE-886
Reactant of Route 6
Reactant of Route 6
GNE-886

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.